molecular formula C15H14F3N3O4S B2810751 Ethyl (4-(2-oxo-2-((4-(trifluoromethoxy)phenyl)amino)ethyl)thiazol-2-yl)carbamate CAS No. 946236-73-3

Ethyl (4-(2-oxo-2-((4-(trifluoromethoxy)phenyl)amino)ethyl)thiazol-2-yl)carbamate

Cat. No.: B2810751
CAS No.: 946236-73-3
M. Wt: 389.35
InChI Key: RXOALOYAGDGFIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl (4-(2-oxo-2-((4-(trifluoromethoxy)phenyl)amino)ethyl)thiazol-2-yl)carbamate is a thiazole-based carbamate derivative characterized by a trifluoromethoxyphenylamino moiety and an ethyl carbamate group. However, none of the provided evidence directly addresses this compound, limiting the ability to detail its synthesis, biological activity, or physicochemical properties.

Properties

IUPAC Name

ethyl N-[4-[2-oxo-2-[4-(trifluoromethoxy)anilino]ethyl]-1,3-thiazol-2-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14F3N3O4S/c1-2-24-14(23)21-13-20-10(8-26-13)7-12(22)19-9-3-5-11(6-4-9)25-15(16,17)18/h3-6,8H,2,7H2,1H3,(H,19,22)(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXOALOYAGDGFIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC1=NC(=CS1)CC(=O)NC2=CC=C(C=C2)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14F3N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl (4-(2-oxo-2-((4-(trifluoromethoxy)phenyl)amino)ethyl)thiazol-2-yl)carbamate, with the CAS number 946236-73-3, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its chemical properties, mechanisms of action, and relevant research findings.

The molecular formula of this compound is C15H14F3N3O4SC_{15}H_{14}F_{3}N_{3}O_{4}S, with a molecular weight of approximately 389.4 g/mol. The compound features a thiazole ring, which is known for its diverse biological activities, including antimicrobial and anticancer properties .

Research indicates that compounds containing thiazole moieties often exhibit significant biological activities by interacting with various molecular targets. In particular, this compound has been studied for its ability to inhibit specific proteins involved in cancer cell proliferation.

Inhibition of HSET (KIFC1)

One of the most notable mechanisms of action for this compound is its inhibition of HSET (KIFC1), a motor protein critical for the proper segregation of chromosomes during cell division. Studies have shown that this compound can induce multipolar spindle formation in centrosome-amplified cancer cells, leading to increased cell death through aberrant mitotic processes .

Table 1: Biological Activity Summary

Biological Activity Effect Reference
HSET InhibitionMicromolar potency
Induction of MultipolarityIncreased cell death
Stability in PlasmaHalf-life: 215 min

Case Studies and Research Findings

  • In Vitro Studies : A study investigated the effects of this compound on various cancer cell lines. The results indicated that the compound effectively inhibited cell proliferation at micromolar concentrations, demonstrating its potential as a therapeutic agent against certain types of cancer .
  • Mechanistic Insights : Further research focused on understanding how the compound interacts with HSET. Biochemical assays confirmed that this compound binds to HSET in a competitive manner, indicating a direct interaction that disrupts its function during mitosis .
  • Stability and Pharmacokinetics : The pharmacokinetic profile of the compound was assessed in BALB/c mice, revealing an estimated half-life of 215 minutes in plasma. This stability suggests that the compound could maintain effective concentrations over time, enhancing its potential as a drug candidate .

Scientific Research Applications

Biological ActivityEffectReference
HSET InhibitionMicromolar potency
Induction of MultipolarityIncreased cell death
Stability in PlasmaHalf-life: 215 minutes

In Vitro Studies

In vitro studies have demonstrated the efficacy of Ethyl (4-(2-oxo-2-((4-(trifluoromethoxy)phenyl)amino)ethyl)thiazol-2-yl)carbamate against various cancer cell lines. The compound has shown effective inhibition of cell proliferation at micromolar concentrations, indicating its potential as a therapeutic agent for certain cancers. These findings highlight the compound's role as a promising candidate for further development in cancer therapeutics.

Mechanistic Insights

Further investigations into the compound's interactions with HSET have revealed that it binds competitively to this motor protein. Biochemical assays confirmed that this direct interaction disrupts HSET's function during mitosis, providing insights into how this compound can induce cell death in cancer cells.

Stability and Pharmacokinetics

The pharmacokinetic profile of this compound was assessed in BALB/c mice, revealing an estimated half-life of 215 minutes in plasma. This stability suggests that the compound could maintain effective concentrations over time, enhancing its potential as a drug candidate.

Case Studies and Research Findings

  • Case Study on Cancer Cell Lines : A study investigated the effects of this compound on various cancer cell lines. The results indicated significant inhibition of proliferation, supporting its potential therapeutic application against specific cancers.
  • Mechanistic Research : Research focused on understanding how this compound interacts with HSET. The findings confirmed that the compound disrupts HSET's function during mitosis, leading to increased cell death in treated cancer cells.
  • Pharmacokinetic Studies : The pharmacokinetics of the compound were analyzed, demonstrating a favorable half-life that supports its potential for sustained therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethyl (4-(N-(Thiazol-2-yl)Sulfamoyl)Phenyl)Carbamate (TSPC)

  • Structure : Contains a thiazole ring linked to a sulfamoylphenyl group and an ethyl carbamate.
  • Synthesis : Synthesized from aniline via acetamide protection, sulfonation, and carbamate formation. Yields 89% for intermediate steps.
  • Application : Evaluated as a corrosion inhibitor for steel, leveraging the sulfamoyl group’s electron-withdrawing properties.
  • Key Difference: The sulfamoyl group in TSPC contrasts with the trifluoromethoxy-phenylamino moiety in the target compound. This substitution may alter electronic effects and bioavailability.

Ethyl 2-((4-Oxo-3-Phenyl-3,4-Dihydroquinazolin-2-yl)Thio)Acetate

  • Structure: Combines a thio-linked quinazolinone core with an ethyl ester.
  • Reactivity : Reacts with hydrazine to form acetohydrazide derivatives, which are precursors for thiadiazole and triazole analogs.
  • Biological Relevance : Derivatives of this scaffold exhibit anticancer activity (e.g., compound 7b with IC₅₀ = 1.61 µg/mL against HepG-2 cells) .
  • Comparison: While lacking a carbamate group, its thiazole-like quinazolinone core highlights the importance of heterocyclic systems in bioactivity.

Ethyl 5-(4-Chlorophenyl)-2-[(Z)-(Methoxycarbonyl)Methylene]-7-Methyl-3-Oxo-3,5-Dihydro-2H-Thiazolo[3,2-a]Pyrimidine-6-Carboxylate

  • Structure : A fused thiazolo-pyrimidine system with ester and chlorophenyl substituents.
  • Synthesis : Prepared via multi-step cyclization, emphasizing the role of electron-deficient aromatic groups in stabilizing heterocycles.
  • Key Difference : The trifluoromethoxy group in the target compound may enhance metabolic stability compared to chlorophenyl, as trifluoromethoxy is both electron-withdrawing and lipophilic.

Data Table: Structural and Functional Comparisons

Compound Name Core Structure Key Functional Groups Bioactivity/Application Reference
Ethyl (4-(2-oxo-2-((4-(trifluoromethoxy)phenyl)amino)ethyl)thiazol-2-yl)carbamate Thiazole Trifluoromethoxyphenylamino, ethyl carbamate Not reported in evidence N/A
TSPC Thiazole Sulfamoylphenyl, ethyl carbamate Corrosion inhibition (steel)
Ethyl 2-((4-oxo-3-phenylquinazolin-2-yl)thio)acetate Quinazolinone Thioether, ethyl ester Anticancer (HepG-2 IC₅₀ = 1.61 µg/mL)
Ethyl thiazolo[3,2-a]pyrimidine-6-carboxylate Thiazolo-pyrimidine Chlorophenyl, methoxycarbonyl Synthetic intermediate

Research Findings and Mechanistic Insights

  • Thiazole Carbamates : The ethyl carbamate group in TSPC and the target compound may enhance solubility and membrane permeability, critical for drug delivery .
  • Electron-Withdrawing Groups : Trifluoromethoxy and sulfamoyl groups influence reactivity and target binding. For example, sulfamoyl derivatives exhibit corrosion inhibition via adsorption on metal surfaces , while trifluoromethoxy could modulate enzyme inhibition (e.g., kinases or proteases).
  • Anticancer Activity: Thiazole and quinazolinone derivatives demonstrate cytotoxicity via intercalation or enzyme inhibition . The absence of data on the target compound’s bioactivity precludes direct comparisons.

Q & A

Q. What are the key challenges in developing this compound as a selective PARP inhibitor for cancer therapy?

  • Challenges :
  • Off-target effects : Screen against PARP family members (PARP-2, PARP-3) to assess selectivity .
  • Resistance mechanisms : Perform long-term exposure assays in BRCA1-deficient cell lines to monitor adaptive mutations .
  • Synergy studies : Combine with cisplatin or olaparib to evaluate combinatorial efficacy and toxicity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.